2-Chloro-4-fluoro-5-nitrobenzonitrile
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzonitrile serves as a critical intermediate in the synthesis of various heterocyclic scaffolds, demonstrating its versatility in organic synthesis and potential utility in drug discovery and material science. The compound's unique combination of halogen and nitro substituents on the benzene ring makes it a multifunctional building block for constructing complex molecular architectures.
Synthesis Analysis
The synthesis of related compounds such as 4-Chloro-2-fluoro-5-nitrobenzoic acid from commercially available multireactive building blocks demonstrates the potential pathways for synthesizing 2-Chloro-4-fluoro-5-nitrobenzonitrile. These methods involve heterocyclic oriented synthesis (HOS), leveraging the compound's ability to undergo substitution reactions, reductions, and cyclizations to produce diverse heterocyclic structures (Křupková, Funk, Soural, & Hlaváč, 2013).
Molecular Structure Analysis
Studies on related nitrobenzonitriles reveal the impact of substituents on the molecular geometry, including bond lengths and angles, via X-ray crystallography and spectroscopic methods. These analyses contribute to understanding the electronic structure and reactivity of 2-Chloro-4-fluoro-5-nitrobenzonitrile, informing its potential applications in synthesis and material science (Jukić, Cetina, Halambek, & Ugarković, 2010).
Chemical Reactions and Properties
The reactivity of 2-Chloro-4-fluoro-5-nitrobenzonitrile, as inferred from related compounds, involves nucleophilic substitution reactions, halogenations, and interactions with amines and amino acids. These reactions are essential for further modifications and the synthesis of targeted molecules for pharmaceutical and material applications (Wilshire, 1967).
Scientific Research Applications
Synthesis of Organic Compounds
2-Chloro-4-fluoro-5-nitrobenzonitrile serves as a precursor or intermediate in the synthesis of various organic compounds. Its reactivity, stemming from the nitro, chloro, and fluoro substituents, makes it a versatile building block for constructing complex molecules. For example, Qiu et al. (2009) explored practical syntheses of biphenyl derivatives, highlighting the utility of halogenated nitriles in cross-coupling reactions to produce compounds with potential pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).
Materials Science
In materials science, 2-Chloro-4-fluoro-5-nitrobenzonitrile can contribute to the development of advanced materials. For instance, Paria et al. (2022) discussed the use of luminescent micelles for sensing applications, which could be relevant for designing sensors that detect hazardous materials or environmental pollutants. The incorporation of nitroaromatic compounds into these materials enhances their sensing capabilities (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Environmental Science
In environmental science, the transformation and degradation products of halogenated nitriles, including 2-Chloro-4-fluoro-5-nitrobenzonitrile, are of interest due to their potential impact on ecosystems. Bedoux et al. (2012) reviewed the occurrence, toxicity, and degradation of triclosan, a related chlorinated compound, in the environment, underscoring the significance of understanding the environmental fate of such chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Safety And Hazards
2-Chloro-4-fluoro-5-nitrobenzonitrile has several hazard statements including H302-H312-H315-H319-H332-H3351. Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P5011.
Future Directions
The future directions of 2-Chloro-4-fluoro-5-nitrobenzonitrile are not explicitly mentioned in the search results. However, related compounds like 2-Fluoro-5-nitrobenzonitrile are used as a molecular scaffold for synthesizing APIs and macromolecules3.
Relevant Papers
The search results did not provide specific papers related to 2-Chloro-4-fluoro-5-nitrobenzonitrile. However, the MSDS and other technical documents related to this compound can be found at Sigma-Aldrich1.
properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPFWISNRZAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-nitrobenzonitrile | |
CAS RN |
183325-39-5 | |
Record name | 2-chloro-4-fluoro-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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